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Abstract
T900607 is a promising anti-tumor agent that functions as a potent inhibitor of tubulin

polymerization. This technical guide provides an in-depth overview of its core mechanism of

action, supported by quantitative data, detailed experimental methodologies, and visual

representations of its cellular effects. T900607 is a prodrug that is converted in vivo to its active

form, T138067 (also known as Batabulin). T138067 covalently modifies β-tubulin, leading to the

disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and the subsequent

induction of apoptosis in cancer cells. This document serves as a comprehensive resource for

researchers and drug development professionals interested in the therapeutic potential of

T900607.

Mechanism of Action
T900607's anticancer activity stems from its active metabolite, T138067, which targets the

fundamental cytoskeletal protein, tubulin.

Covalent Binding to β-Tubulin
T138067 acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine

residue, Cys-239, on β-tubulin.[1][2][3] This covalent modification is selective for β-tubulin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10776266?utm_src=pdf-interest
https://www.benchchem.com/product/b10776266?utm_src=pdf-body
https://www.benchchem.com/product/b10776266?utm_src=pdf-body
https://www.benchchem.com/product/b10776266?utm_src=pdf-body
https://www.benchchem.com/product/b10776266?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC21921/
https://www.researchgate.net/publication/12979603_Selective_covalent_modification_of_-tubulin_residue_Cys-239_by_T138067_an_antitumor_agent_with_in_vivo_efficacy_against_multidrug-resistant_tumors
https://pubmed.ncbi.nlm.nih.gov/10318945/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


isotypes 1, 2, and 4.[1][2][3] This targeted interaction physically obstructs the normal process of

microtubule assembly.

Inhibition of Tubulin Polymerization
By binding to β-tubulin, T138067 effectively inhibits the polymerization of αβ-tubulin

heterodimers into microtubules.[1][2][3] This disruption of microtubule dynamics is a key event

that triggers a cascade of cellular consequences. The inhibitory potency of T138067 on tubulin

polymerization has been quantified in vitro.

Quantitative Data
In Vitro Tubulin Polymerization Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) of T138067 in

a cell-free tubulin polymerization assay.

Compound Assay Type IC50 (µM) Reference

T138067 Turbidimetric Assay ~2 [1]

In Vitro Cytotoxicity
T138067 has demonstrated cytotoxic effects across various human cancer cell lines. The table

below presents the IC50 values for T138067 in different cell lines.

Cell Line Cancer Type IC50 (µM) Assay Reference

MIA PaCa-2
Pancreatic

Cancer
47.3

Alamar Blue (70

hrs)
[4]

HBL-100 Breast Cancer 0.2
Alamar Blue (70

hrs)
[4]

HUVEC
Normal

Endothelial
6.3

Alamar Blue (70

hrs)
[4]

BEAS-2B
Normal Bronchial

Epithelial
12.2

Alamar Blue (70

hrs)
[4]
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Cellular Effects
The inhibition of tubulin polymerization by T138067 leads to significant and detrimental effects

on cancer cells, primarily through cell cycle arrest and the induction of apoptosis.

G2/M Cell Cycle Arrest
Disruption of the microtubule network, which is essential for the formation of the mitotic spindle,

causes cells to arrest in the G2/M phase of the cell cycle.[1][4][5] Treatment of MCF7 breast

cancer cells with T138067 (30-300 nM for 24 hours) resulted in a significant increase in the

population of cells with 4n DNA content, indicative of G2/M arrest.[4][5]

Induction of Apoptosis
Prolonged arrest at the G2/M checkpoint ultimately triggers the intrinsic pathway of apoptosis.

In MCF7 cells treated with 100 nM T138067 for 48 hours, approximately 50-80% of the cell

population was observed to be undergoing apoptosis.[4][5] While the precise signaling cascade

remains to be fully elucidated for T900607, the disruption of microtubule dynamics is a known

activator of the intrinsic apoptotic pathway. This pathway is typically initiated by mitochondrial

outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the

subsequent activation of a cascade of caspases, the executioners of apoptosis.

Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric
Method)
This protocol is a generalized procedure based on standard methods for assessing tubulin

polymerization.

Reagents and Materials:

Purified tubulin protein (>99%)

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10%

glycerol)

T138067 dissolved in an appropriate solvent (e.g., DMSO)
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96-well microplate reader with temperature control (37°C) and capability to read

absorbance at 340 nm.

Procedure:

Prepare a stock solution of T138067 and make serial dilutions to the desired final

concentrations.

On ice, add tubulin protein to pre-chilled G-PEM buffer to a final concentration of 3-5

mg/mL.

Add the test compound (T138067) or vehicle control to the tubulin solution.

Transfer the reaction mixtures to a pre-warmed 96-well plate.

Immediately place the plate in the microplate reader pre-set to 37°C.

Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase

in absorbance corresponds to the extent of tubulin polymerization.

Plot the absorbance values against time to generate polymerization curves. The IC50

value can be calculated by comparing the polymerization rates at different concentrations

of T138067 to the control.

Cell Cycle Analysis by Flow Cytometry (Propidium
Iodide Staining)
This is a standard protocol for analyzing the cell cycle distribution of cultured cells.

Reagents and Materials:

Cancer cell line of interest (e.g., MCF7)

T138067

Phosphate-buffered saline (PBS)

70% ethanol (ice-cold)
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Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

Flow cytometer.

Procedure:

Seed cells in appropriate culture plates and allow them to adhere overnight.

Treat the cells with various concentrations of T138067 or vehicle control for the desired

duration (e.g., 24 hours).

Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cells once with cold PBS.

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

Incubate at -20°C for at least 2 hours.

Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room

temperature for 30 minutes.

Analyze the stained cells using a flow cytometer. The DNA content is measured by

detecting the fluorescence of PI.

The resulting data can be analyzed using appropriate software to determine the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Caption: Workflow of T900607's activation and mechanism of action.

Experimental Workflow for In Vitro Analysis

Biochemical Assay Cell-Based Assays

Tubulin Polymerization Assay

Determine IC50

Cancer Cell Culture

Treat with T138067

Cytotoxicity Assay Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay

Determine IC50 Quantify G2/M Arrest Quantify Apoptosis

Click to download full resolution via product page

Caption: Experimental workflow for evaluating T900607's activity.
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Caption: Proposed intrinsic apoptotic pathway induced by T900607.
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Clinical Development
T900607 has been investigated in Phase I and II clinical trials for the treatment of various solid

tumors, including liver, gastric, and gastroesophageal junction cancers.[6][7][8] A Phase I trial

established a recommended Phase II dose of 130 mg/m² administered as an intravenous

infusion over 60 minutes on a 21-day cycle.[6] While no objective responses were observed in

this initial study, stable disease was reported in some patients.[6] The primary dose-limiting

toxicities were cardiac in nature.[6]

Conclusion
T900607, through its active metabolite T138067, represents a unique class of tubulin

polymerization inhibitors with a distinct covalent binding mechanism. Its ability to disrupt

microtubule dynamics, induce cell cycle arrest, and trigger apoptosis in cancer cells, including

those with multidrug resistance, underscores its potential as a therapeutic agent. Further

research into its specific signaling pathways and efficacy in various cancer models is warranted

to fully realize its clinical utility. This technical guide provides a foundational understanding for

scientists and clinicians working towards advancing novel cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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